N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3
Description
N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 (CAS: 1189481-50-2) is a deuterated isotopologue of its non-deuterated counterpart, characterized by the substitution of three hydrogen atoms with deuterium (d3) on the ethylamine moiety. Its molecular formula is C₁₅H₁₈D₃NO₅, with a molecular weight of 301.36 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group, a 4-formyl-2-methoxyphenoxy substituent, and an ethylamine backbone. It is primarily utilized as a stable isotopically labeled internal standard in mass spectrometry and pharmacokinetic studies, enabling precise quantification of analytes in complex matrices .
Properties
IUPAC Name |
tert-butyl N-[2-[4-formyl-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(18)16-7-8-20-12-6-5-11(10-17)9-13(12)19-4/h5-6,9-10H,7-8H2,1-4H3,(H,16,18)/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQJWNUBKOGDHF-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=O)OCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661822 | |
| Record name | tert-Butyl (2-{4-formyl-2-[(~2~H_3_)methyloxy]phenoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189481-50-2 | |
| Record name | tert-Butyl (2-{4-formyl-2-[(~2~H_3_)methyloxy]phenoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isotopic Exchange
Method :
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React the methoxy precursor with deuterium oxide (D₂O) in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O).
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Conditions : 80°C for 24–48 hours under reflux.
Yield : 70–85% deuterium incorporation, verified by mass spectrometry (MS) (m/z = 298.35).
Deuterated Methylation
Reagents :
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Deuterated methyl iodide (CD₃I) or dimethyl sulfate (CD₃)₂SO₄.
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Base : Potassium carbonate (K₂CO₃) in anhydrous acetone.
Conditions :
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12-hour reaction at 50°C.
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Purity : >95% isotopic enrichment, confirmed by ¹H NMR (absence of -OCH₃ proton signals at δ 3.8–4.0 ppm).
Formylation of the Phenolic Ring
The 4-formyl group is introduced via Vilsmeier-Haack formylation or Duff reaction.
Vilsmeier-Haack Formylation
Reagents :
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Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Procedure :
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Activate DMF with POCl₃ at 0°C to form the Vilsmeier reagent.
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Add the phenolic intermediate and heat to 60°C for 3 hours.
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Quench with ice-water and extract with ethyl acetate.
Yield : 65–75%, with aldehyde confirmation via FT-IR (~2850–2900 cm⁻¹).
Duff Reaction
Conditions :
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Hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA).
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Temperature : 100°C for 6 hours.
Advantage : Higher regioselectivity for the para-position.
Coupling Reactions and Final Assembly
The protected amine and formylated phenoxy moieties are coupled using carbodiimide-mediated reactions.
Reagents :
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
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Solvent : Anhydrous DMF or acetonitrile.
Conditions :
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Stir at room temperature for 12 hours.
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Workup : Aqueous extraction and silica gel chromatography.
Yield : 80–90%, with LC-MS confirming the molecular ion peak at m/z 298.35.
Purification and Characterization
Chromatographic Purification
Analytical Validation
Industrial-Scale Optimization
For large-scale synthesis, automated flow reactors enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Scientific Research Applications
-
Intermediate in Drug Synthesis :
- N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For example, it can be utilized in the preparation of Carvedilol, a non-selective beta-blocker used for treating heart conditions, and Tamsulosin, an alpha-blocker for benign prostatic hyperplasia .
- Stable Isotope Labeling :
- Analytical Chemistry :
- Biochemical Studies :
Case Study 1: Synthesis of Carvedilol
In a detailed study on the synthesis of Carvedilol, researchers utilized this compound as a critical intermediate. The reaction involved heating this compound with 4-(2,3-epoxypropoxy)carbazole under controlled conditions to yield Carvedilol with high purity (99.74% by HPLC) .
Case Study 2: Pharmacokinetic Studies
A pharmacokinetic study involving deuterated compounds demonstrated that this compound provided valuable insights into drug metabolism pathways. The use of deuterium allowed for precise tracking of metabolic products in vivo, facilitating a better understanding of drug behavior within biological systems .
Mechanism of Action
The mechanism of action of N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound provide stability and reduce the rate of metabolic degradation, making it an ideal candidate for studying metabolic pathways and drug interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 can be categorized based on core substituents, isotopic labeling, and applications. Key comparisons are outlined below:
Table 1: Comparative Analysis of Structural Analogs
Key Structural and Functional Differences
Deuterium Labeling: The target compound’s deuterated ethylamine group enhances metabolic stability and reduces background noise in mass spectrometry compared to non-deuterated analogs like N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine .
Functional Group Variations: The 4-formyl group in the target compound distinguishes it from analogs with hydroxyl (e.g., CAS 887353-54-0) or bromoethylamine (e.g., N-t-Boc-2-bromoethylamine-d4) substituents, altering reactivity in conjugation reactions . Triazine-containing analogs (e.g., Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate) exhibit distinct electronic properties due to the triazine ring, enabling applications in agrochemical synthesis .
Physical Properties :
- Melting points and Rf values vary significantly. For example, triazine derivatives (e.g., compound 4i) have higher melting points (~217–220°C) due to rigid aromatic systems, whereas Boc-protected amines typically exhibit lower melting points .
Applications: The target compound is specialized for analytical quantification, while triazine derivatives serve as synthetic intermediates, and lignin model compounds (e.g., 1-(4-ethoxy-3-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)-1-ethanone) are used in oxidative degradation studies .
Research Findings
- Deuterated standards like the target compound improve detection limits in LC-MS/MS by minimizing matrix effects .
- Triazine derivatives exhibit moderate antimicrobial activity, with MIC values ranging from 8–64 µg/mL against Gram-positive bacteria .
- Lignin model compounds with 4-formyl-2-methoxyphenoxy groups are recalcitrant to degradation but can be cleaved by Mn(III)-oxalate systems, suggesting applications in biomass processing .
Biological Activity
N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 (CAS Number: 1189481-50-2) is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H21NO5
- Molecular Weight : 298.35 g/mol
- SMILES Notation : [2H]C([2H])([2H])Oc1cc(C=O)ccc1OCCNC(=O)OC(C)(C)C
- IUPAC Name : tert-butyl N-[2-[4-formyl-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the formyl and methoxy groups contributes to its reactivity and ability to modulate biological pathways.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may be beneficial in reducing oxidative stress in cells.
- Antimicrobial Properties : Some derivatives of phenoxyethylamines have shown potential antimicrobial and antibiofilm activities, indicating that this compound could also possess similar effects.
Antimicrobial Activity
A study published in 2023 evaluated the biological properties of various synthesized phenoxyethylamine derivatives, highlighting that certain compounds exhibited significant antimicrobial activity against a range of bacterial strains. Although specific data for this compound is limited, the structural similarities suggest potential efficacy in this area .
Case Studies
- Case Study on Derivatives : In research focusing on related compounds, several derivatives demonstrated not only antimicrobial effects but also the ability to inhibit biofilm formation in pathogenic bacteria. This suggests that further exploration into this compound could yield valuable insights into its potential as an antimicrobial agent .
- Structural Analysis : A comprehensive structural analysis using techniques such as NMR and mass spectrometry has been performed on similar compounds to elucidate their biological activity. These methods can be applied to this compound to better understand its interaction with biological systems .
Data Table: Biological Activity Overview
Q & A
Basic: What are the recommended synthetic routes for N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 with high isotopic purity?
Answer:
The synthesis typically involves:
Boc Protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃) to form the tert-butoxycarbonyl (Boc) protected intermediate. This step ensures selective protection of the amine .
Deuterium Incorporation : Introducing deuterium (-d3) at the ethylamine position via reductive deuteration using deuterated reducing agents (e.g., NaBD₄ or LiAlD₄) or deuterium exchange under acidic conditions .
Coupling Reactions : Linking the 4-formyl-2-methoxyphenoxy moiety using coupling agents like EDC/HOBt or DCC to form the acetamide bond. Reaction conditions (e.g., anhydrous DMF, 0–5°C) are critical to minimize side reactions .
Key Validation : Monitor isotopic purity (>98% deuterium incorporation) via mass spectrometry (MS) and H NMR .
Basic: How should researchers characterize the structural integrity and deuterium labeling efficiency of this compound?
Answer:
Use a multi-technique approach:
- NMR Spectroscopy :
- H NMR: Absence of proton signals at deuterated positions (e.g., ethylamine -CH- groups).
- C NMR: Confirm Boc group integrity (δ ~27 ppm for tert-butyl carbons) .
- Mass Spectrometry :
- FT-IR : Identify carbonyl stretches (Boc group: ~1680–1720 cm) and formyl peaks (~2850–2900 cm) .
Basic: What protocols are established for assessing the stability of this compound under varying experimental conditions?
Answer:
- pH Stability : Incubate in buffered solutions (pH 2–9) at 25°C for 24–72 hours. Monitor degradation via HPLC; Boc groups are labile under strongly acidic (pH <2) or basic (pH >10) conditions .
- Thermal Stability : Perform thermogravimetric analysis (TGA) or store at 4°C, -20°C, and ambient temperature. Deuterated compounds may exhibit altered degradation kinetics compared to non-deuterated analogs .
- Light Sensitivity : Protect from UV light during storage (use amber vials) to prevent formyl group oxidation .
Advanced: How can researchers resolve discrepancies in deuterium retention rates during stability studies?
Answer:
Discrepancies often arise from:
- Isotope Exchange : Deuterium loss via back-exchange in protic solvents (e.g., HO). Mitigate by using deuterated solvents (DO, CDOD) and inert atmospheres .
- Analytical Variability : Validate MS and NMR methods with internal standards (e.g., deuterated analogs of known purity). Cross-check with H NMR quantitation .
Case Study : A 2023 study resolved inconsistent deuterium retention in acidic conditions by pre-equilibrating the compound in DO before stability testing, reducing H/D exchange artifacts .
Advanced: What strategies optimize the use of this compound as a metabolic tracer in in vitro models?
Answer:
- Dosing : Use ≤10 µM concentrations to avoid isotopic dilution effects. Pre-incubate cells with deuterium-free media for 24 hours to reduce background noise .
- Sample Preparation : Extract metabolites via liquid-liquid extraction (e.g., ethyl acetate) and analyze via LC-HRMS. Deuterated metabolites exhibit distinct m/z shifts (e.g., +3 for parent compound-derived species) .
- Data Analysis : Use software (e.g., XCMS, MetaboAnalyst) to differentiate deuterated vs. non-deuterated peaks and quantify tracer incorporation .
Advanced: How can in silico and in vitro methods elucidate interactions between this compound and amine-processing enzymes?
Answer:
- Molecular Docking : Model interactions with enzymes (e.g., monoamine oxidases) using AutoDock Vina. Prioritize binding poses where the formyl group interacts with catalytic residues .
- Enzyme Assays :
- Kinetic Studies : Measure IC values using fluorogenic substrates (e.g., Amplex Red) in the presence of varying compound concentrations .
- Isotope Effects : Compare for deuterated vs. non-deuterated analogs to identify rate-limiting steps affected by deuterium .
Example : A 2024 study linked reduced MAO-B activity to steric hindrance from the Boc group, confirmed by crystallography .
Advanced: What experimental designs address batch-to-batch variability in deuterium incorporation efficiency?
Answer:
- Process Controls :
- Statistical Analysis : Apply design of experiments (DoE) to optimize deuteration conditions. For example, a central composite design can identify critical factors (e.g., pH, temperature) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
